![molecular formula C4H9NO4S B2741200 [(Ethylsulfonyl)amino]acetic acid CAS No. 923176-95-8](/img/structure/B2741200.png)

[(Ethylsulfonyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

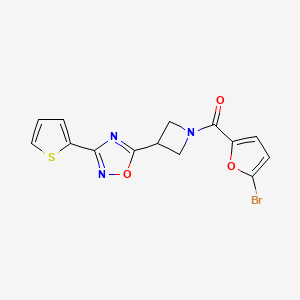

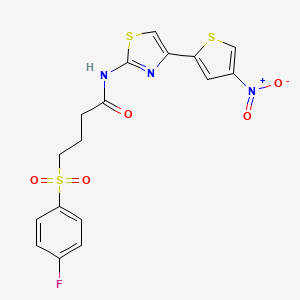

“[(Ethylsulfonyl)amino]acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C4H9NO4S and a molecular weight of 167.18 .

Synthesis Analysis

The synthesis of amino acids like “this compound” can involve various methods. One common method is the amidomalonate synthesis, which involves the alkylation of an alpha carbon with an alkyl halide . Another method involves the reductive amination of an α-keto acid .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C4H9NO4S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Aplicaciones Científicas De Investigación

Herbicide Action and Plant Physiology

[(Ethylsulfonyl)amino]acetic acid derivatives, such as chlorsulfuron, are primarily known for their role as sulfonylurea herbicides. These compounds inhibit the enzyme acetolactate synthase, crucial for the biosynthesis of valine and isoleucine, leading to the inhibition of plant growth. This action is highly specific and efficient, with low nanomolar I(50) values indicating significant sensitivity of the target enzyme to these herbicides (Ray, 1984). Further studies have identified the enzyme acetolactate synthase in higher plants as the site of action for sulfonylurea herbicides, including chlorsulfuron and sulfometuron methyl (Chaleff & Mauvais, 1984).

Chemical Synthesis and Analysis

This compound and its derivatives are utilized in chemical synthesis and analytical procedures. For instance, the synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents for coupling peptides to liposomes involves derivatives of this compound, showcasing its application in creating bioconjugates (Frisch, Boeckler, & Schuber, 1996). Additionally, these compounds play a role in the green and efficient synthesis of pyrazoles, demonstrating their versatility in organic synthesis (Moosavi‐Zare et al., 2013).

Drug Metabolism and Biocatalysis

Research has explored the application of biocatalysis to drug metabolism, using microorganisms to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, which are known for their role in enhancing AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor functions (Zmijewski et al., 2006). This approach enables the production of metabolites in sufficient quantities for structural characterization, aiding in drug development and analysis.

Environmental Chemistry

Perfluorochemicals, which may contain this compound derivatives, are studied for their occurrence and impact on the environment. These studies are crucial for understanding the environmental fate and transport of these persistent compounds, contributing to assessments of ecological and human health risks associated with their use and disposal (Nguyen, Reinhard, & Gin, 2011).

Análisis Bioquímico

Biochemical Properties

It is known that amino acids play a crucial role in biochemical reactions, including protein synthesis and serving as intermediates in metabolism .

Cellular Effects

Amino acids and their derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids and their derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

It is known that amino acids and their derivatives can interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Subcellular Localization

Understanding the subcellular localization of biochemical compounds, including any targeting signals or post-translational modifications, is crucial in biochemical research .

Propiedades

IUPAC Name |

2-(ethylsulfonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-2-10(8,9)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMGNSFDPAFWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)

![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)